![molecular formula C16H20N4O B7514670 N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide](/img/structure/B7514670.png)
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers led by Dr. Ross Hannan at the Peter MacCallum Cancer Centre in Melbourne, Australia. CX-5461 has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia.
Wirkmechanismus
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide acts by binding to a specific site on RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from binding to DNA and initiating transcription of rRNA. This leads to a reduction in the number of ribosomes and a decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis, ultimately resulting in cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide is that it has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia. However, there are also some limitations to its use in lab experiments. For example, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. Additionally, N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be toxic to normal cells at high concentrations, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. For example, studies have shown that combining N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide with inhibitors of the DNA damage response pathway can enhance its anti-cancer activity. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription, which could potentially overcome some of the limitations of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. Additionally, there is interest in exploring the use of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response in preclinical studies.
Synthesemethoden
The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-5-chloro-3-methylpyridine with potassium tert-butoxide, followed by the addition of N-cyclohexyl-N-methylhydrazine to form the pyrazole ring. The resulting compound is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide inhibits RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been shown to be effective against a range of cancer cell lines, including those resistant to conventional chemotherapy.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(14-6-3-2-4-7-14)16(21)13-8-9-15(17-12-13)20-11-5-10-18-20/h5,8-12,14H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRQWHGKBVPCHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.